(Asn5)-delta-Sleep Inducing Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

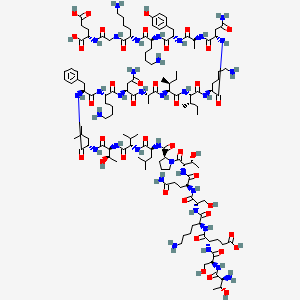

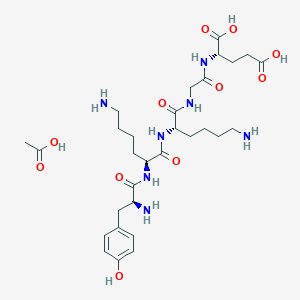

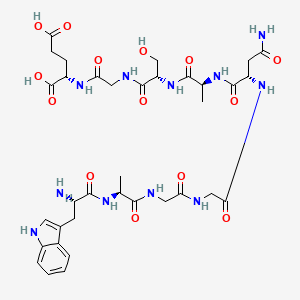

(Asn5)-delta-Sleep Inducing Peptide (DSIP) is a naturally occurring peptide that has garnered scientific interest due to its potential role in sleep regulation and stress management . It is also known by its chemical name [Asn5] delta sleep-inducing peptide . DSIP is a neuropeptide with a molecular weight of 847.85 g/mol . Its chemical formula is C35H49N11O14 .

Molecular Structure Analysis

The specific arrangement of these amino acids contributes to DSIP’s biological activity. Its structure plays a crucial role in its interaction with receptors and subsequent effects on sleep patterns .

Scientific Research Applications

Characterization and EEG Effects

(Asn5)-delta-Sleep Inducing Peptide (DSIP) has been extensively studied for its ability to induce delta and spindle electroencephalogram (EEG) patterns in the brain. Schoenenberger and Monnier (1977) isolated DSIP from rabbits, identifying its amino acid sequence and synthesizing analogs. Their research showed that synthetic DSIP significantly enhanced delta and spindle EEG patterns, suggesting its role in sleep regulation (Schoenenberger & Monnier, 1977).

Potential Therapeutic Applications

Graf and Kastin (1986) reviewed literature from 1963 to 1977, highlighting DSIP's potential for treating insomnia, pain, and withdrawal symptoms. They also discussed its presence in the body and speculated on its connection to certain diseases (Graf & Kastin, 1986).

Biophysical Studies and Expression

Oh et al. (2003) developed a system for expressing recombinant DSIP in Escherichia coli, enabling more extensive biophysical studies of the peptide. This work is crucial for understanding DSIP's regulatory effects on the hypothalamus and pituitary functions (Oh et al., 2003).

Neurotransmitter Modulation

Mendzheritskii et al. (1996) found that DSIP affects the balance between inhibitory and excitatory neurotransmitters in the brain, potentially explaining its anticonvulsive properties under certain conditions (Mendzheritskii et al., 1996).

Transdermal Delivery Research

Chiang et al. (1998) researched the transdermal iontophoretic delivery of DSIP, examining the influence of pH, electric current, and enzyme inhibitors on peptide drug delivery through the skin (Chiang et al., 1998).

Lifespan and Tumor Incidence in Mice

Popovich et al. (2004) studied DSIP's effects on lifespan and spontaneous tumor incidence in mice, noting its role in regulating lipid peroxidation and cellular metabolism, suggesting its potential geroprotective effects (Popovich et al., 2004).

Mechanism of Action

DSIP is believed to exert its effects through interactions with specific receptors in the central nervous system. Although the exact mechanism remains an area of ongoing research, it is thought to modulate sleep architecture , promote slow-wave sleep , and potentially alleviate stress-related disturbances. Further studies are needed to elucidate the precise pathways involved .

Physical and Chemical Properties

properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGAKLWFBAVTH-GFVHOAGBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Asn5)-delta-Sleep Inducing Peptide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.